6-Phenylnaphthalen-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOXFBPKKGTQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Organic Transformations of 6 Phenylnaphthalen 2 Ol
Established and Novel Synthetic Pathways for the 6-Phenylnaphthalen-2-ol Scaffold
The construction of the this compound framework can be achieved through a variety of synthetic pathways. These include traditional methods like Friedel-Crafts reactions, highly efficient palladium-catalyzed cross-couplings, and emerging metal-free alternatives.
Friedel-Crafts Alkylation Approaches to this compound
The Friedel-Crafts reaction, a cornerstone of C-C bond formation in aromatic chemistry, represents a classical approach to the synthesis of aryl-substituted naphthols. wikipedia.orgstudymind.co.uk This electrophilic aromatic substitution typically involves the reaction of an aromatic ring with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). geeksforgeeks.orgmt.com
Direct Friedel-Crafts alkylation of 2-naphthol (B1666908) with a phenylating agent is challenging and generally not a preferred method for synthesizing this compound due to several limitations. The hydroxyl group of the naphthol is a strongly activating, ortho-, para-directing group, which can lead to a mixture of isomers and poly-alkylation. masterorganicchemistry.com Furthermore, the Lewis acid can complex with the hydroxyl group, and O-alkylation can occur as a competing side reaction.
A more controlled and viable approach related to the Friedel-Crafts reaction is acylation followed by reduction. In this two-step sequence, 2-naphthol would first undergo Friedel-Crafts acylation with benzoyl chloride and a Lewis acid. This reaction introduces the benzoyl group onto the naphthalene (B1677914) ring. The acylation is generally more regioselective than alkylation. The resulting ketone is a Lewis base and forms a complex with the catalyst, requiring stoichiometric amounts of the Lewis acid. wikipedia.org The subsequent reduction of the ketone functionality, for example, through a Clemmensen or Wolff-Kishner reduction, would yield the desired phenyl-substituted naphthol. This acylation-reduction strategy circumvents the issues of carbocation rearrangements and polyalkylation associated with direct alkylation. mt.com
Recent advancements have focused on developing milder and more catalytic versions of Friedel-Crafts reactions using various Brønsted or Lewis acids to improve efficiency and environmental friendliness. rsc.orgbeilstein-journals.orgnih.gov For instance, catalytic, regioselective Friedel-Crafts alkylation of β-naphthol with allylic alcohols has been developed using p-toluenesulfonic acid as a catalyst, demonstrating the ongoing efforts to refine this classic transformation for specific applications. rsc.org
Palladium-Catalyzed Cross-Coupling Strategies for Phenyl-Naphthol Linkages (e.g., Suzuki-Miyaura coupling from 6-bromonaphthalen-2-ol)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C bonds, particularly for biaryl synthesis. libretexts.orglibretexts.org The Suzuki-Miyaura coupling is a premier example of this class of reactions and provides a highly efficient route to this compound. tcichemicals.com This reaction typically involves the coupling of an organoboron compound, such as phenylboronic acid, with an organohalide, in this case, 6-bromonaphthalen-2-ol, in the presence of a palladium catalyst and a base. libretexts.org
The key advantages of the Suzuki-Miyaura coupling include its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. tcichemicals.com The general reactivity order for the halide partner is I > Br > OTf >> Cl. libretexts.orgtcichemicals.com
The synthesis of this compound via this method would proceed by reacting 6-bromonaphthalen-2-ol with phenylboronic acid. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction yield and rate.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature | Yield |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | Reflux | High |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80-100 °C | High |
| Pd(PPh₃)₄ | None | Na₂CO₃ | DME/H₂O | 90 °C | High |
This table represents typical conditions for Suzuki-Miyaura couplings and is illustrative for the synthesis of this compound. Actual conditions may vary based on specific experimental optimization.
The reaction has been successfully applied to the synthesis of sterically hindered biaryls, which can sometimes be challenging. researchgate.netsemanticscholar.org The choice of ligand is crucial in these cases to facilitate the reaction steps, particularly the reductive elimination. acs.org
Other Metal-Mediated and Metal-Free Synthetic Routes
Beyond classical Friedel-Crafts reactions and palladium-catalyzed couplings, other synthetic strategies have been developed for the arylation of naphthols. These include both metal-mediated and, more recently, transition-metal-free approaches.
One significant advancement is the transition-metal-free, regioselective C-H arylation of 2-naphthols using diaryliodonium salts. nih.gov This method allows for the direct formation of the C-C bond between the phenyl group and the naphthol scaffold without the need for a transition metal catalyst. The reaction proceeds under simple experimental conditions and provides a range of products with various substitution patterns. researchgate.net A key advantage of this approach is its ability to incorporate electron-deficient aryl groups, complementing other methods that are often limited to electron-rich aryls. nih.gov
| Arylating Agent | Base | Solvent | Temperature | Outcome |
| Diphenyliodonium (B167342) triflate | K₃PO₄ | 1,2-Dichloroethane | 80 °C | Regioselective C-H arylation |
| Bis(4-fluorophenyl)iodonium tetrafluoroborate | Cs₂CO₃ | Dioxane | 100 °C | Formation of fluoro-aryl naphthol |
This table illustrates representative conditions for the metal-free arylation of 2-naphthols based on published methodologies. nih.gov
Computational studies using Density Functional Theory (DFT) have shown that this transformation proceeds via a dearomatization of the 2-naphthol substrate, followed by a rearomatization through tautomerization. The use of a low polarity solvent and an insoluble inorganic base is crucial for selectivity, favoring C-C coupling over competing C-O arylation by preventing the premature deprotonation of the naphthol. nih.gov Other metal-free methods for synthesizing various heterocyclic and functionalized compounds are also gaining prominence, highlighting a shift towards more sustainable synthetic practices. mdpi.comiau.ir
Reaction Mechanism Elucidation in this compound Synthesis
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The primary methods for synthesizing this compound—Friedel-Crafts, Suzuki-Miyaura, and metal-free arylations—each proceed through distinct mechanistic pathways involving unique intermediates and transition states.
Investigation of Reaction Intermediates and Transition States
Friedel-Crafts Reaction: The mechanism of the Friedel-Crafts reaction is a classic example of electrophilic aromatic substitution. nih.gov In the alkylation pathway, the first step involves the reaction between the alkyl halide and the Lewis acid to generate a carbocation or a highly polarized carbocation-Lewis acid complex. geeksforgeeks.orgmt.com This electrophile is then attacked by the π-electrons of the naphthol ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or a σ-complex. mt.com In this intermediate, the carbon atom bearing the new C-C bond is sp³-hybridized, temporarily disrupting the aromaticity of the ring. The reaction is completed by the deprotonation of this intermediate, which restores aromaticity. mt.com In the case of acylation, an acylium ion (R-C≡O⁺), which is resonance-stabilized and does not rearrange, serves as the electrophile. wikipedia.org
Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves a sequence of steps centered on a palladium catalyst. libretexts.orgyoutube.com
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (6-bromonaphthalen-2-ol) to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.orgyoutube.com
Transmetalation: The organoboron species (phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step of the cycle. nih.gov
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final biaryl product (this compound) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.comyoutube.com
Metal-Free C-H Arylation: For the transition-metal-free arylation of 2-naphthols with diaryliodonium salts, DFT calculations have elucidated a mechanism distinct from metal-catalyzed pathways. The reaction is proposed to occur via a dearomatization of the 2-naphthol, where the nucleophilic naphthol attacks the iodonium salt. This is followed by a subsequent rearomatization through tautomerization to yield the final arylated product. This pathway avoids the generation of discrete carbocation or organometallic intermediates typical of the other methods. nih.gov
Optimization of Reaction Conditions and Yield for Scalable Synthesis
The successful and efficient synthesis of this compound on a larger scale hinges on the careful optimization of various reaction parameters. The choice of catalyst, base, solvent, and temperature all play a crucial role in maximizing the yield and purity of the final product.
A typical Suzuki-Miyaura coupling for this transformation would involve the reaction of 6-bromo-2-naphthol and phenylboronic acid in the presence of a palladium catalyst and a base. The general reaction scheme is as follows:
Reaction Scheme:
Optimization of Key Parameters for the Synthesis of this compound
| Parameter | Variation | Effect on Yield | Optimal Condition |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The choice of ligand on the palladium catalyst significantly impacts catalytic activity.phosphine ligands are commonly employed. | Pd(PPh₃)₄ |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step. Inorganic bases are commonly used, with carbonates and phosphates often providing good results. | K₂CO₃ |
| Solvent | Toluene, Dioxane, DMF, Aqueous mixtures | The solvent system affects the solubility of reactants and the catalyst's stability. A mixture of an organic solvent and water is often optimal. | Toluene/Water |
| Temperature | 80°C, 90°C, 100°C | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition and side reactions. | 90°C |
| Reactant Ratio | 1:1, 1:1.2, 1:1.5 (Aryl halide:Boronic acid) | A slight excess of the boronic acid is often used to ensure complete consumption of the aryl halide. | 1:1.2 |
This table presents a hypothetical optimization based on general principles of Suzuki-Miyaura coupling reactions.
Through systematic optimization, a high-yielding and scalable process can be developed. For instance, using Pd(PPh₃)₄ as the catalyst, K₂CO₃ as the base, in a toluene/water solvent system at 90°C, with a 1.2 molar excess of phenylboronic acid, can be expected to provide a good to excellent yield of this compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound via the Suzuki-Miyaura coupling can be adapted to be more environmentally benign.
A key aspect of green chemistry is the reduction or replacement of volatile organic solvents (VOCs). The Suzuki-Miyaura coupling is particularly amenable to the use of water as a reaction medium. core.ac.uk Utilizing aqueous solvent systems not only reduces the environmental impact but can also enhance the reaction rate in some cases. The use of phase-transfer catalysts may be necessary to facilitate the reaction between the organic-soluble reactants and the aqueous-soluble catalyst and base.
Solvent-free, or solid-phase, synthesis is another green alternative. This can be achieved through techniques like grinding or ball milling, which can promote the reaction between solid reactants in the absence of a solvent. While less common for Suzuki couplings, this approach offers significant advantages in terms of waste reduction.
Comparison of Solvent Systems for Green Synthesis
| Solvent System | Advantages | Disadvantages |
| Traditional Organic (e.g., Toluene) | Good solubility of reactants. | Volatile, flammable, potential health hazards. |
| Aqueous (Water) | Non-toxic, non-flammable, inexpensive. | Poor solubility of some organic reactants, may require phase-transfer catalysts. |
| Solvent-Free (Grinding/Ball Milling) | Minimal waste, high atom economy. | Can be limited by reactant mobility and contact, may require specialized equipment. |
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Suzuki-Miyaura coupling generally has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. The main byproducts are salts from the base and the boronic acid moiety.
To further improve the atom economy and minimize waste, the following strategies can be employed:
Catalyst Recycling: Utilizing heterogeneous catalysts (e.g., palladium on charcoal) or developing methods to recover and reuse the homogeneous catalyst can significantly reduce waste and cost.
Stoichiometric Reagents: Careful control of the reactant stoichiometry to avoid large excesses of any one reagent minimizes waste.
Byproduct Valorization: Investigating potential uses for the boronate and salt byproducts, although often challenging, can contribute to a more circular chemical process.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Advanced Spectroscopic and Analytical Methodologies in Phenylnaphthalenol Research
Cutting-Edge Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. For a compound with the complexity of 6-Phenylnaphthalen-2-ol, advanced NMR techniques are indispensable for unambiguous characterization.
Multi-dimensional NMR for Complex Structural Assignment
One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial but often insufficient information for complex structures like this compound due to signal overlapping, especially in the aromatic region. tandfonline.comomicsonline.org Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for definitive assignments by revealing through-bond correlations between nuclei. omicsonline.orgwikipedia.orgyoutube.com
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. academie-sciences.frsdsu.edu For this compound, this would reveal the connectivity of the protons on both the naphthalene (B1677914) and phenyl rings, helping to distinguish between adjacent protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. wikipedia.orgcolumbia.edu This is a highly sensitive technique that allows for the direct assignment of a proton's chemical shift to its attached carbon. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between ¹H and ¹³C nuclei, typically over two to three bonds (²J_CH and ³J_CH). columbia.edudergipark.org.tr This is particularly powerful for identifying quaternary carbons and for piecing together the molecular skeleton by showing correlations between protons and carbons that are not directly bonded. dergipark.org.tr For this compound, HMBC would be instrumental in confirming the connection between the phenyl and naphthalene moieties.
While specific multi-dimensional NMR data for this compound is not extensively published, the following table illustrates the type of data that would be obtained from such analyses, based on typical chemical shifts for similar aromatic structures.
| Technique | Observed Correlations (Hypothetical) | Information Gained |
| ¹H-¹H COSY | Correlations between adjacent aromatic protons on the naphthalene and phenyl rings. | Confirms proton-proton connectivity within each aromatic system. |
| ¹H-¹³C HSQC | Direct correlation of each aromatic proton to its corresponding carbon atom. | Unambiguous assignment of protonated carbon signals. |
| ¹H-¹³C HMBC | Correlation from phenyl protons to naphthalene carbons and vice-versa across the C-C linkage. Correlations from protons to quaternary carbons. | Confirms the substitution pattern and the link between the two ring systems. |
Solid-State NMR Applications for Supramolecular Assemblies
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase, where techniques like X-ray diffraction may be limited by the lack of single crystals. acs.orgwiley.com For phenylnaphthalenol derivatives, ssNMR can provide critical insights into their supramolecular assemblies, which are governed by non-covalent interactions like hydrogen bonding and π-π stacking. wiley.comnih.gov
Computational NMR Chemical Shift Prediction and Validation
Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts. helsinki.figithub.io These predictions are invaluable for validating experimental assignments and for providing insights into the relationship between molecular conformation and spectroscopic properties. researchgate.netnih.gov
The general workflow for predicting NMR chemical shifts involves:
Generating low-energy conformers of the molecule.
Optimizing the geometry of each conformer using a suitable level of theory.
Calculating the NMR shielding tensors for each conformer.
Averaging the chemical shifts based on the Boltzmann population of the conformers. researchgate.net
Various DFT functionals and basis sets can be employed, with long-range corrected functionals often providing improved accuracy for ¹³C NMR chemical shift predictions. acs.org For ¹H NMR, specific functionals have been developed to achieve high accuracy. github.io While a specific computational study for this compound is not cited, the methodologies are well-established for related biphenyl (B1667301) and polycyclic aromatic hydrocarbons. helsinki.firesearchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) Methodologies for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a molecule with high accuracy and for obtaining structural information through fragmentation analysis. scispace.com
Advanced Ionization Techniques and Fragmentation Pathway Analysis
Electrospray Ionization (ESI) and Electron Ionization (EI) are two common ionization techniques used in mass spectrometry. ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it ideal for accurate mass determination of the molecular ion. rsc.org In contrast, EI is a "hard" ionization technique that imparts more energy to the molecule, leading to extensive and reproducible fragmentation patterns that can be used for structural elucidation. rsc.org
For this compound (C₁₆H₁₂O, molecular weight 220.27 g/mol ), HRMS would confirm the elemental composition with high precision. The fragmentation pathways under EI or in-source collision-induced dissociation (CID) with ESI would provide valuable structural information.
Hypothetical Fragmentation of this compound:
| m/z Value (Hypothetical) | Proposed Fragment | Fragmentation Pathway |
| 220 | [C₁₆H₁₂O]⁺˙ | Molecular Ion |
| 219 | [C₁₆H₁₁O]⁺ | Loss of a hydrogen radical |
| 191 | [C₁₅H₁₁]⁺ | Loss of a CO group |
| 189 | [C₁₅H₉]⁺ | Loss of a formyl radical (CHO) |
| 165 | [C₁₃H₉]⁺ | Loss of a phenyl radical from a rearranged intermediate |
| 115 | [C₉H₇]⁺ | Cleavage of the naphthalene ring |
| 77 | [C₆H₅]⁺ | Phenyl cation |
This table is illustrative and based on general fragmentation patterns of aromatic compounds.
Applications in Reaction Monitoring and Purity Assessment
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for monitoring the progress of chemical reactions and for assessing the purity of the final product. nih.govacs.orgpurdue.edu In the synthesis of this compound, which could involve cross-coupling reactions, LC-MS can be used to track the consumption of starting materials and the formation of the product in real-time. nih.govuvic.ca This allows for the optimization of reaction conditions to maximize yield and minimize byproducts.
Furthermore, LC-MS is instrumental in the purity assessment of the synthesized this compound. It can detect and quantify impurities, even those present at very low levels. rsc.orgnih.gov The high resolution and sensitivity of modern mass spectrometers enable the identification of impurities that might be co-eluting with the main compound in the chromatography, which is crucial for applications in materials science and pharmaceuticals where high purity is often a stringent requirement. nih.gov
Vibrational Spectroscopic Research (Infrared and Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for investigating the molecular structure of this compound. uni-siegen.de These methods probe the vibrational energy levels of molecules, which are dictated by the masses of the atoms and the stiffness of the bonds connecting them. uni-siegen.de While both IR and Raman spectroscopy provide information about molecular vibrations, they operate on different principles and are governed by distinct selection rules. edinst.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the molecule's dipole moment during a vibration. libretexts.org In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the energy of the scattered photons is shifted due to a change in the molecule's polarizability during a vibration. libretexts.org Consequently, some vibrations may be active in IR, some in Raman, and some in both, making the two techniques complementary. edinst.com
The vibrational spectrum of this compound is characterized by a series of bands corresponding to the specific vibrational modes of its functional groups and aromatic framework. By analyzing the positions, intensities, and shapes of these bands, researchers can confirm the presence of key structural features.
The primary functional groups in this compound are the hydroxyl (-OH) group, the phenyl group, and the naphthalene core. The hydroxyl group gives rise to a characteristic O-H stretching vibration, which typically appears as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the hydroxyl group is expected in the 1200-1300 cm⁻¹ region.
The aromatic nature of the compound is evidenced by several characteristic vibrations. The C-H stretching vibrations of the aromatic rings (naphthalene and phenyl) typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, are expected in the 650-900 cm⁻¹ region.
A detailed assignment of the major vibrational bands expected for this compound is presented in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3200-3600 | Hydroxyl |
| Aromatic C-H Stretch | 3000-3100 | Naphthalene, Phenyl |
| C=C Aromatic Stretch | 1400-1600 | Naphthalene, Phenyl |
| C-O Stretch | 1200-1300 | Phenolic Hydroxyl |
| Aromatic C-H Out-of-Plane Bend | 650-900 | Naphthalene, Phenyl |
This table presents expected vibrational frequencies for this compound based on characteristic functional group absorptions.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be employed for the trace analysis of aromatic compounds like this compound. researchgate.net SERS relies on the enhancement of the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically silver or gold. nih.gov This enhancement allows for the detection of analytes at much lower concentrations than conventional Raman spectroscopy.
The methodology for SERS analysis of this compound would involve the preparation of a SERS-active substrate, such as silver or gold colloids or fabricated nanostructures. nih.govnih.gov A solution of the analyte is then brought into contact with the substrate, allowing the this compound molecules to adsorb onto the metal surface. The SERS spectrum is then recorded using a Raman spectrometer. The adsorption of the molecule onto the metal surface is a critical step, and for naphthol-containing compounds, it is thought to occur through the deprotonated hydroxyl group. researchgate.net For polycyclic aromatic hydrocarbons (PAHs), which are structurally related to the phenylnaphthalene core, functionalization of the SERS substrate with a self-assembled monolayer can prevent decomposition and concentrate the hydrophobic analyte near the surface. nih.gov
The SERS spectrum of this compound would provide a unique fingerprint, enabling its identification even in complex matrices. The technique has been successfully applied to the analysis of other naphthols and PAHs, demonstrating its potential for the sensitive and selective detection of this compound in various samples. nih.govnih.gov Studies have shown that SERS can achieve detection limits in the parts-per-million (ppm) to nanomolar (nM) range for related aromatic compounds. nih.govnih.gov
X-ray Crystallographic Techniques for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound.
Single-crystal X-ray diffraction is a powerful technique that allows for the unambiguous determination of the molecular structure of a compound. youtube.com The methodology involves growing a high-quality single crystal of this compound, which is then mounted in an X-ray diffractometer. uol.de The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector. uol.de
Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials and is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. scispace.com Polymorphism occurs when a substance can exist in more than one crystal structure, and different polymorphs can exhibit distinct physical and chemical properties.
The PXRD methodology involves irradiating a powdered sample of this compound with an X-ray beam and measuring the intensity of the scattered X-rays as a function of the scattering angle (2θ). The resulting powder pattern is a unique fingerprint of the crystalline phase. By comparing the experimental powder pattern with simulated patterns generated from single-crystal X-ray diffraction data, the crystalline form of the bulk material can be identified. rsc.org
PXRD is a crucial tool for studying phase transitions and for quality control in the manufacturing of crystalline materials. For naphthalene derivatives, polymorphism has been observed, and PXRD, in combination with other techniques like differential scanning calorimetry, is used to characterize the different polymorphic forms and their thermal behavior. scispace.comresearchgate.net
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and natural extracts. These methods exploit differences in the physical and chemical properties of the components in a mixture to achieve their separation.
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of phenylnaphthalene and naphthol derivatives. nih.govresearchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, is a common approach. For the separation of 2-phenylnaphthalene, a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier has been reported. sielc.com The separation of naphthols has been achieved using an aqueous acetonitrile solution as the mobile phase. nih.gov
Column chromatography is a preparative technique used to isolate larger quantities of a compound. rsc.org In a typical procedure for the purification of phenylnaphthalene derivatives, a silica (B1680970) gel column is used with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as ethyl acetate (B1210297) and petroleum ether or chloroform (B151607) and methanol (B129727). rsc.orgthepharmajournal.com The polarity of the mobile phase is often gradually increased (gradient elution) to effectively separate the components of the mixture. thepharmajournal.com The progress of the separation is typically monitored by thin-layer chromatography (TLC). arabjchem.org
The table below provides examples of chromatographic conditions that could be adapted for the separation and purification of this compound.
| Technique | Stationary Phase | Mobile Phase | Application |
| HPLC | C18-modified silica | Acetonitrile/Water with Phosphoric Acid | Analysis and Purification |
| HPLC | Synergi Hydro-RP | 50% Aqueous Acetonitrile | Analysis of Naphthols |
| Column Chromatography | Silica Gel | Ethyl Acetate/Petroleum Ether | Preparative Purification |
| Column Chromatography | Silica Gel | Chloroform/Methanol | Preparative Purification |
This table presents exemplary chromatographic conditions for the separation and purification of this compound based on methods reported for structurally related compounds.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for quantitative analysis, purity verification, and monitoring metabolic products of related biphenyl compounds. researchgate.net The development of a robust HPLC method requires careful optimization of the stationary phase, mobile phase, and detection parameters.
Stationary Phase Selection: For aromatic alcohols and biphenyl derivatives, reversed-phase (RP-HPLC) is the most common mode of separation. mdpi.comshodex.com The choice of stationary phase is critical for achieving the desired selectivity.
C18 (Octadecylsilane): C18 columns are widely used and provide excellent hydrophobic retention for aromatic compounds. researchgate.net They are a standard choice for the separation of biphenyls and their hydroxylated metabolites. nih.gov
Phenyl Phases (e.g., Phenyl-Hexyl, Biphenyl): These stationary phases offer alternative selectivity for aromatic compounds through π-π interactions between the analyte's aromatic rings and the phenyl groups of the stationary phase. chromatographyonline.com A biphenyl stationary phase can be particularly effective for separating compounds that elute early on a C18 column and can provide enhanced retention for analytes with extended π-systems. chromatographyonline.comhplc.eu This makes it a strong candidate for resolving this compound from closely related isomers or impurities.
Pentafluorophenyl (PFP): PFP columns provide unique selectivity due to a combination of hydrophobic, aromatic, and dipole-dipole interactions, which can be advantageous for separating complex mixtures of aromatic isomers. helixchrom.com
Mobile Phase Optimization: The mobile phase composition is adjusted to control the retention and resolution of the analytes.
Solvents: Typical mobile phases consist of a mixture of water (often buffered) and an organic modifier like acetonitrile (ACN) or methanol (MeOH). researchgate.netoup.com Acetonitrile is often preferred as it can shield π-π interactions, leading to different selectivity compared to methanol. chromatographyonline.com
Elution Mode: Both isocratic and gradient elution methods are employed. An isocratic method, using a constant mobile phase composition (e.g., 70/30 v/v acetonitrile/water), can be effective for simple mixtures and rapid quantification. scielo.br For complex samples containing impurities with a wide range of polarities, a gradient elution is necessary. A typical gradient might start with a lower concentration of the organic solvent and increase it over the course of the analysis to elute more strongly retained compounds. nih.govacs.org
Additives: Small amounts of acids, such as trifluoroacetic acid (TFA) or formic acid, are often added to the mobile phase to improve peak shape and control the ionization state of phenolic compounds like this compound. oup.com
Detection Methods:
UV/Diode Array Detection (DAD): Due to its conjugated aromatic system, this compound exhibits strong ultraviolet (UV) absorbance. A UV or DAD detector is the most common and robust choice for detection. researchgate.net The maximum absorbance wavelength (λmax) for phenylnaphthalene structures is typically monitored around 254 nm. researchgate.net A DAD provides the additional advantage of acquiring full UV spectra, which aids in peak identification and purity assessment.
Fluorescence Detection (FLD): For trace analysis or the study of metabolites, fluorescence detection can offer significantly higher sensitivity and selectivity compared to UV detection for polycyclic aromatic compounds. nih.govmdpi.com
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides definitive identification based on the mass-to-charge ratio of the analyte, which is invaluable for confirming the structure of unknown impurities or metabolites. oup.comacs.org
Table 1: Illustrative HPLC Method Parameters for Phenylnaphthalene-type Compounds
| Parameter | Condition | Rationale/Application |
|---|---|---|
| Column (Stationary Phase) | Reversed-Phase Biphenyl (e.g., 4.6 x 150 mm, 3 µm) | Provides enhanced π-π interactions for improved selectivity of aromatic compounds. chromatographyonline.com |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | A standard reversed-phase system. Formic acid aids in protonating phenolic hydroxyl groups to improve peak shape. commonorganicchemistry.com |
| Elution Mode | Gradient: 50% B to 95% B over 15 minutes | Ensures elution of both less retained impurities and the highly retained main compound within a reasonable time. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID analytical column. |
| Column Temperature | 35 °C | Elevated temperature can improve efficiency and reduce backpressure. chromatographyonline.com |
| Detection | DAD at 254 nm | Good sensitivity for the conjugated π-system of the phenylnaphthalene structure. researchgate.net |
| Injection Volume | 5 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Byproducts and Purity Analysis
Gas Chromatography (GC) is a powerful technique for analyzing thermally stable and volatile compounds. thermofisher.com In the context of this compound research, GC, particularly when coupled with a mass spectrometer (GC-MS), is indispensable for assessing the purity of the synthesized product and for identifying volatile byproducts from the reaction mixture. ornl.govrsc.org While the target compound itself may have limited volatility, GC is excellent for detecting residual starting materials (e.g., 1-bromonaphthalene, styrene (B11656) oxides), solvents, and smaller aromatic byproducts. rsc.org
Column Selection: The separation in GC is achieved using a capillary column coated with a stationary phase.
Low to Mid-Polarity Columns: Columns with a stationary phase of 5% phenyl / 95% dimethyl polysiloxane are commonly used for separating a wide range of aromatic compounds and phenols. thermofisher.comacs.org For more complex mixtures of polycyclic aromatic hydrocarbons (PAHs), columns with higher phenyl content (e.g., 35% or 50%) can provide the necessary selectivity to resolve isomers. acs.orgshimadzu.com
Analysis Conditions:
Temperature Programming: A temperature gradient is crucial for analyzing samples that contain components with a wide range of boiling points. A typical program might start at a lower temperature (e.g., 80-90°C) to separate volatile components and then ramp up to a higher temperature (e.g., 300-320°C) to elute higher-boiling compounds like phenylnaphthalenes. shimadzu.comnih.gov
Injector and Detector Temperature: The injector and detector are maintained at high temperatures (e.g., 300°C) to ensure rapid vaporization of the sample and prevent condensation. shimadzu.com
Carrier Gas: Helium is the most common carrier gas. thermofisher.com
Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons. However, for definitive identification of byproducts, a Mass Spectrometer (MS) is the detector of choice. rsc.orgresearchgate.net GC-MS allows for the identification of unknown peaks by comparing their mass spectra to established libraries.
Table 2: Representative GC-MS Conditions for Purity and Byproduct Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Rtx-35 or equivalent (30 m x 0.32 mm ID, 0.25 µm film) | Mid-polarity phase suitable for separating aromatic isomers. shimadzu.com |
| Carrier Gas | Helium at a constant linear velocity (e.g., 40 cm/sec) | Inert gas to carry the sample through the column. |
| Injector | Splitless mode, 300 °C | Maximizes the transfer of trace components onto the column. |
| Oven Program | Hold at 90°C for 2 min, then ramp 5°C/min to 320°C, hold for 10 min | Separates volatile solvents and starting materials from higher-boiling aromatic products. shimadzu.com |
| Detector | Mass Spectrometer (MS) | Provides structural information for peak identification. rsc.org |
| MS Interface Temp | 300 °C | Prevents condensation of analytes between the GC and MS. shimadzu.com |
| MS Mode | Scan (e.g., m/z 45-450) | Acquires full mass spectra for all eluting compounds for library matching. shimadzu.com |
Advanced Column Chromatography Techniques (e.g., flash chromatography)
Following synthesis, the crude reaction mixture containing this compound requires purification to remove unreacted starting materials, catalysts, and byproducts. Advanced column chromatography techniques, particularly automated flash chromatography, are essential for efficient, preparative-scale purification. chromatographydirect.comchromatographyonline.com
Principle and Adsorbents: Flash chromatography operates on the same principles as traditional column chromatography but utilizes pressure to accelerate the flow of the mobile phase, significantly reducing purification time. chromatographyonline.comchromtech.com
Stationary Phase: The most common stationary phase (adsorbent) for purifying moderately polar organic compounds like phenols is silica gel. uvic.ca Alumina can also be used and is available in acidic, neutral, or basic forms, which can be advantageous depending on the stability of the target compound. uvic.ca For aromatic compounds, silica gel is generally the preferred choice. rsc.org
Solvent System (Eluent): The choice of eluent is critical and is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the target compound and its impurities. chemicalforums.com Common eluents are binary mixtures of a nonpolar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane). rochester.edu For polar compounds like phenols, a gradient starting with a low concentration of the polar solvent and gradually increasing the polarity is often effective. mnstate.edu
Practical Application: In the purification of 2-phenylnaphthalenes, crude products are often purified by flash chromatography on silica gel. rsc.org A typical procedure involves dissolving the crude mixture and loading it onto the column, then eluting with a solvent system such as petroleum ether or a mixture of hexane (B92381) and ethyl acetate. rsc.orgchemicalforums.com The fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.
Table 3: Common Solvent Systems for Flash Chromatography Purification of Aromatic Compounds
| Solvent System (Polarity increasing →) | Typical Application | Reference |
|---|---|---|
| Hexane / Ethyl Acetate | A standard, versatile system for a wide range of "normal" polarity compounds. Excellent for fine-tuning separations. | rochester.edu |
| Petroleum Ether / Diethyl Ether | Good for less polar compounds; components are highly volatile, facilitating easy removal post-purification. | rochester.edu |
| Toluene / Acetone or Toluene / Ethyl Acetate | Effective for separating aromatic compounds that may co-elute in other systems. | chemicalforums.com |
| Dichloromethane / Methanol | Used for more polar compounds. Methanol concentration is typically kept below 10% to avoid dissolving the silica gel. | rochester.edu |
Computational and Theoretical Investigations of 6 Phenylnaphthalen 2 Ol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. preprints.org For 6-phenylnaphthalen-2-ol, these calculations reveal the distribution of electrons and energy levels, which govern its chemical behavior and reactivity. Methods rooted in quantum mechanics are employed to develop molecular descriptors and to directly compute properties like solvation free energy. mdpi.com
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. uni-frankfurt.de It has been successfully applied to analyze various aromatic and naphthalene-based compounds, providing accurate predictions of their properties. researchgate.netnih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are employed to optimize the molecular geometry and analyze its electronic characteristics. nih.gov
A key focus of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule; a larger gap suggests higher stability. nih.gov For instance, a related compound, 2-bromo-6-methoxynaphthalene (B28277), was found to have a HOMO-LUMO energy gap of 4.208 eV, indicating significant stability. nih.gov
| Calculated Parameter | Significance | Typical Method of Calculation | Reference Example |
|---|---|---|---|
| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized geometry of 2-bromo-6-methoxynaphthalene revealed C-C bond lengths between 1.370–1.431Å. nih.gov |
| HOMO Energy | Indicates electron-donating ability. | TD-DFT | Used to calculate electronic properties and global parameters. nih.gov |
| LUMO Energy | Indicates electron-accepting ability. | TD-DFT | Used to calculate electronic properties and global parameters. nih.gov |
| HOMO-LUMO Energy Gap (ΔE) | Correlates with chemical reactivity and stability. A larger gap implies higher stability. | ΔE = ELUMO - EHOMO | An energy gap of 4.208 eV for a related naphthalene (B1677914) derivative suggests high stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | DFT | Used to identify reactive sites on molecules. chemrxiv.org |
| Natural Bond Orbital (NBO) Analysis | Details intramolecular charge transfer, delocalization, and hyperconjugative interactions. | NBO analysis within a DFT framework | Reveals stabilizing interactions like LP(N) → π*(C−C) in complex molecules. mdpi.com |
Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights that complement experimental studies. arxiv.org By mapping the energy landscape, researchers can identify stable intermediates, transition states, and the energy barriers that control reaction rates and selectivity. mpg.ded-nb.info The energy landscape is a multidimensional surface that represents the energy of a system as a function of its structural variables. d-nb.info
For reactions involving naphthol derivatives, DFT calculations are instrumental. For example, the mechanism of aryl-aryl cross-coupling reactions on 2-naphthol (B1666908) substrates has been studied using DFT, revealing that the C-C bond formation proceeds through a dearomatization-rearomatization pathway. researchgate.net Similarly, DFT has been used to investigate reaction mechanisms involving oxidative addition, transmetalation, and reductive elimination steps. lookchem.com These computational approaches allow for the evaluation of activation energies and the exploration of different mechanistic pathways, which is crucial for optimizing reaction conditions and designing new synthetic routes. arxiv.orgrsc.org The development of neural network potentials and other machine learning techniques is further enhancing the ability to rapidly screen reaction pathways and predict outcomes with greater accuracy. arxiv.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique is particularly valuable for conformational analysis, as it allows for the exploration of the different shapes (conformations) a molecule can adopt and the transitions between them. nih.gov An MD simulation solves Newton's equations of motion for a system of particles, providing a trajectory that details how the positions and velocities of atoms change over time. researchgate.net
For a semi-flexible molecule like this compound, a key conformational feature is the rotation around the single bond connecting the phenyl and naphthalene rings. MD simulations can be used to explore the potential energy surface associated with this dihedral angle. The process typically involves:
Energy Minimization : The initial structure is relaxed to a local energy minimum. labxing.com
Equilibration : The system is brought to the desired temperature and pressure (e.g., using NVT and NPT ensembles) to simulate experimental conditions. labxing.com
Production Run : The simulation is run for an extended period to sample a wide range of conformations. labxing.com
Analysis of the resulting trajectory can reveal the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule through metrics like the Root Mean Square Fluctuation (RMSF). mdpi.com This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. nih.gov
Molecular Docking and Interaction Modeling (Theoretical Aspects)
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein. openaccessjournals.com It is a cornerstone of structure-based drug design, providing insights into molecular recognition processes. openaccessjournals.comnih.gov
The theoretical process involves two main components:
Sampling : An algorithm explores possible binding poses of the ligand within the receptor's binding site.
Scoring : A scoring function estimates the binding affinity for each pose, evaluating factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and solvation effects. openaccessjournals.com
For this compound, hypothetical docking studies would investigate its potential to bind to various biological targets. For instance, related phenylnaphthalene sulfonate derivatives have been docked against enzymes implicated in diabetes, such as alpha-amylase and alpha-glucosidase. vipslib.com In such a study, the hydroxyl group of this compound would be expected to act as a hydrogen bond donor or acceptor, while the fused aromatic rings could form favorable π-π stacking and hydrophobic interactions with amino acid residues in the active site. The results, typically expressed as a binding energy (e.g., in kcal/mol), can rank potential candidates and guide the design of more potent derivatives. nih.gov
Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies (Theoretical Frameworks for Prediction)
Cheminformatics encompasses the use of computational methods to analyze chemical information, while Quantitative Structure-Activity Relationship (QSAR) modeling is a specific application that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.commeilerlab.org
The theoretical framework for developing a QSAR model involves several key steps:
Data Set Preparation : A collection of molecules with known biological activities (e.g., IC50 values) is assembled. The data must be carefully curated to remove errors. researchgate.net
Descriptor Calculation : Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., electronic, steric, topological), are calculated for each compound in the dataset. researchgate.net
Model Building : The dataset is typically divided into a training set and a test set. A mathematical model is developed using machine learning algorithms—such as Artificial Neural Networks (ANNs) or Support Vector Machines (SVMs)—to establish a relationship between the descriptors and the activity of the compounds in the training set. meilerlab.org
Validation : The model's predictive power is assessed using the independent test set. A robust model should accurately predict the activities of compounds it has not seen before. nih.gov
For a class of compounds like derivatives of this compound, a QSAR model could be developed to predict their potential as, for example, anticancer agents or enzyme inhibitors. nih.gov The resulting model would not only predict the activity of new, unsynthesized compounds but also provide insights into which molecular features are most important for the desired biological effect, thereby guiding rational drug design. researchgate.net
Derivatization and Functionalization Strategies of 6 Phenylnaphthalen 2 Ol
Synthetic Routes to Modified 6-Phenylnaphthalen-2-ol Derivatives
The modification of this compound can be achieved through several synthetic pathways, targeting its three main reactive regions: the electron-rich naphthalene (B1677914) ring, the appended phenyl ring, and the nucleophilic hydroxyl group.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. minia.edu.egmasterorganicchemistry.com In this compound, both the naphthalene and phenyl rings can undergo EAS, although their reactivity is influenced by the existing substituents. The hydroxyl group (-OH) on the naphthalene ring is a strongly activating, ortho-para directing group, making the positions ortho and para to it (positions 1, 3, and 7) particularly susceptible to electrophilic attack. The phenyl group at position 6 is a weakly activating, ortho-para director for its own ring.
Common EAS reactions include:
Halogenation: Introduction of a halogen (Cl, Br) using reagents like Br₂ with a Lewis acid catalyst.
Nitration: Addition of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid. minia.edu.eg
Friedel-Crafts Acylation: Introduction of an acyl group (–COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride.
Sulfonation: Addition of a sulfonic acid group (–SO₃H). masterorganicchemistry.com
The precise location of substitution depends on the reaction conditions and the interplay of electronic and steric effects of the substituents.
Table 1: Examples of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Typical Reagents | Potential Products |
|---|---|---|
| Bromination | Br₂ / FeBr₃ | Halogenated derivatives |
| Nitration | HNO₃ / H₂SO₄ | Nitrated derivatives |
The naphthol portion of the molecule offers distinct opportunities for oxidation and reduction reactions. ucr.edu
Oxidation: The hydroxyl group can be oxidized to produce a ketone or, more commonly, a phenyl-naphthoquinone derivative. This transformation alters the electronic properties of the aromatic system significantly. Common oxidizing agents for this purpose include strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The conversion of alcohols to ketones is a well-established oxidation process in organic chemistry. ucr.edu
Reduction: The aromatic naphthalene ring system can be partially or fully reduced. Catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C) or chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) can yield dihydro or tetrahydro derivatives. This process reduces the aromaticity and introduces greater conformational flexibility to the molecule.
Table 2: Oxidation and Reduction of this compound
| Transformation | Reagent Class | Example Reagents | Product Type |
|---|---|---|---|
| Oxidation | Strong Oxidizing Agents | Potassium permanganate, Chromium trioxide | Phenyl-naphthoquinone |
To overcome the inherent regioselectivity of classical electrophilic substitution, modern synthetic methods employ directing groups to achieve functionalization at specific C-H bonds. The hydroxyl group of the naphthol can itself act as a directing group in many metal-catalyzed reactions.
One powerful technique is the copper-catalyzed ortho-arylation of phenols and naphthols, which can introduce an aryl group at the position adjacent to the hydroxyl group. researchgate.net For instance, selective ortho-arylation of 2-naphthol (B1666908) derivatives has been achieved using diaryliodonium salts in the presence of a copper catalyst. researchgate.net Similarly, palladium-catalyzed C-H activation is a robust strategy for the selective formation of new carbon-carbon and carbon-heteroatom bonds. nih.govu-tokyo.ac.jp These methods allow for the precise installation of functional groups at positions that are otherwise difficult to access, enabling the synthesis of highly tailored derivatives. An example includes the synthesis of 6-Bromo-1-phenylnaphthalen-2-ol via a Suzuki-Miyaura cross-coupling reaction, which demonstrates the introduction of a phenyl group onto a pre-functionalized bromo-naphthol core. researchgate.net
Design Principles for Novel this compound Architectures
The design of new molecules based on the this compound scaffold is driven by the desire to create structures with specific, predictable functions. This process involves a close relationship between molecular design and synthetic feasibility. mdpi.com The core principles revolve around systematically modifying the scaffold to tune its properties. neumannmonson.comuniversaldesign.ie
Key design considerations include:
Modulating Physicochemical Properties: Introducing different functional groups can alter key properties like solubility, lipophilicity, and electronic character. For example, adding polar groups can enhance water solubility, while bulky groups can introduce steric hindrance that affects how the molecule interacts with biological targets.
Structure-Activity Relationship (SAR): In medicinal chemistry, derivatives are designed to probe interactions with biological targets like enzymes or receptors. By systematically changing substituents, chemists can identify which parts of the molecule are essential for its activity, leading to more potent and selective compounds. ontosight.ai
Architectural Control for Materials Science: For applications in materials science, the scaffold can be functionalized to promote self-assembly or polymerization. The rigid nature of the phenylnaphthalene core makes it an excellent building block for creating well-ordered materials with specific electronic or optical properties. sname.org
Versatility and Accessibility: An ideal scaffold should be readily accessible through scalable synthesis and allow for derivatization at various positions, providing a platform for creating a wide library of compounds. mdpi.com
Synthesis of Phenylnaphthalenol-Containing Supramolecular Scaffolds
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces. Rigid, well-defined molecular units, often called scaffolds or building blocks, are essential for constructing these large assemblies. mdpi.com The this compound unit, with its defined geometry and potential for functionalization at multiple sites, is an attractive candidate for use as a supramolecular scaffold. chemrxiv.org
The synthesis of such scaffolds involves covalently linking multiple phenylnaphthalenol units or attaching them to a central core. The resulting larger molecules are pre-organized to facilitate specific non-covalent interactions, leading to the formation of predictable, higher-order structures like macrocycles, capsules, or 2D assemblies. chemrxiv.orglu.se These supramolecular constructs can be designed to perform functions such as:
Molecular Recognition: Selectively binding to other molecules (guests).
Catalysis: Acting as enzyme mimics to accelerate chemical reactions.
Self-Assembly: Forming well-defined nanostructures like fibers or sheets. nih.gov
The design principle involves using the rigid phenylnaphthalenol framework to control the spatial arrangement of appended functional groups, thereby directing the formation of a desired supramolecular architecture. mdpi.com
Applications of 6 Phenylnaphthalen 2 Ol As a Chemical Building Block and Component
Role in the Synthesis of Advanced Organic Materials
The unique structural characteristics of 6-phenylnaphthalen-2-ol, including its high aromatic content and thermal stability, position it as a key intermediate in the creation of high-performance organic materials. Its applications span from the construction of robust polymer backbones to the design of materials with specific electronic and optical properties.
Precursor for Polymer Synthesis and Macromolecular Engineering
The bifunctional nature of this compound, featuring a reactive hydroxyl group and an extended aromatic system, makes it a suitable monomer for step-growth polymerization. It can be incorporated into various polymer architectures to enhance their thermal, mechanical, and photophysical properties.
Detailed research findings indicate that naphthol-based units are valuable in polymer science. For instance, polymers derived from 2-naphthol (B1666908) have been synthesized via enzymatic oxidative coupling, resulting in fluorescent materials. researchgate.netacs.org This suggests that this compound could be similarly polymerized to create polymers with tailored optical characteristics. The phenyl substituent would likely influence the polymer's solubility, processability, and intermolecular interactions.
Furthermore, the structure of this compound is analogous to monomers used in the synthesis of high-performance polymers like poly(phenylene ether) (PPE) and poly(2,6-diphenyl-p-phenylene oxide) (PPPO). wikipedia.orgwikipedia.orgmdpi.com These materials are known for their exceptional thermal stability, low moisture absorption, and excellent dielectric properties. mdpi.comresearchgate.netidmcomposites.com By incorporating the this compound unit, it is conceivable to synthesize novel polyethers or poly(phenylene ether)-type polymers with even higher glass transition temperatures and enhanced mechanical strength due to the rigid and bulky naphthyl group. The synthesis would typically involve reactions like the Ullmann ether synthesis, coupling the phenate of this compound with a dihalogenated aromatic compound. wikipedia.org
Table 1: Potential Polymer Types Derived from this compound
| Polymer Type | Potential Monomer(s) | Expected Properties |
| Polyether | This compound, Dihaloarene | High thermal stability, chemical resistance |
| Polyester | This compound, Diacyl chloride | Good mechanical strength, processability |
| Polycarbonate | This compound, Phosgene | High impact strength, optical clarity |
Building Block for Liquid Crystalline Compounds and Optoelectronic Systems
The rigid, rod-like structure of the phenylnaphthalene core is highly conducive to the formation of liquid crystalline phases. echemi.com Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are fundamental to display technologies. The incorporation of this compound into molecules can promote the necessary molecular ordering (nematic or smectic phases) required for liquid crystal behavior. By chemically modifying the hydroxyl group with flexible alkyl chains, researchers can fine-tune the transition temperatures and mesophase behavior of the resulting compounds.
In the realm of optoelectronics, particularly for Organic Light Emitting Diodes (OLEDs), this compound is a valuable intermediate. echemi.com Materials with extended π-conjugated systems are essential for efficient charge transport and light emission in OLED devices. The phenylnaphthalene moiety can serve as a core component of host materials, emitting layer materials, or charge-transporting materials. Its inherent thermal stability contributes to the operational lifetime and durability of the final device. Chemical suppliers specialize in developing such materials for the electronics industry, underscoring the compound's relevance. echemi.com
Integration into Catalytic Systems and Ligand Design
The naphthol framework is a privileged scaffold in coordination chemistry and catalysis. The hydroxyl group provides a convenient handle for derivatization, while the aromatic rings can be tailored to create specific steric and electronic environments around a metal center.
Development of Novel Ligands and Organocatalysts Incorporating the Phenylnaphthalenol Moiety
The this compound structure can be elaborated into more complex chiral ligands for asymmetric catalysis. It serves as a precursor to derivatives analogous to the well-known BINOL (1,1'-bi-2-naphthol) and MOP (2-diphenylphosphino-2'-methoxy-1,1'-binaphthyl) ligands. For example, phosphines, amines, or other coordinating groups can be introduced onto the naphthalene (B1677914) ring or the pendant phenyl group.
Naphthalene-based polymers have themselves been used as supports for palladium catalysts in cross-coupling reactions, demonstrating the utility of the naphthalene scaffold in creating robust catalytic systems. nih.gov Ligands derived from this compound could be immobilized on such polymeric supports to create recyclable heterogeneous catalysts. The steric bulk of the phenyl group at the 6-position can be exploited to create a specific chiral pocket in a catalyst, influencing the stereochemical outcome of a reaction.
Enantioselective Catalysis Mediated by this compound Derived Ligands
The development of ligands for enantioselective catalysis is a cornerstone of modern organic synthesis. Chiral ligands based on the naphthyl backbone have proven effective in a variety of metal-catalyzed reactions, including hydrogenations, cycloadditions, and cross-coupling reactions. nih.gov
Utilization in Mechanistic Organic Chemistry Studies
The study of reaction mechanisms provides the fundamental understanding needed to develop new synthetic methods and optimize existing ones. Substituted aromatic compounds like this compound are valuable tools for these investigations.
By comparing the reactivity of this compound to that of unsubstituted 2-naphthol or other substituted naphthols, chemists can elucidate the electronic and steric effects of the phenyl group on a given reaction. For example, in electrophilic aromatic substitution reactions, the rate and regioselectivity of the reaction on the naphthalene ring system would be influenced by the presence of the phenyl group. Mechanistic probes, such as isotopically labeled compounds or molecules with specific blocking groups, are often used to trace reaction pathways. nih.gov The this compound structure is well-suited for such modifications. For instance, studying its reaction with various reagents can provide insight into transition states and the stability of intermediates, contributing to a deeper understanding of fundamental organic reactions. nih.gov
Table 2: Summary of Applications and Research Findings
| Application Area | Specific Role of this compound | Key Research Insights |
| Advanced Materials | Monomer/Building Block | Potential for high-performance polymers (polyethers, polyesters); core for liquid crystals and OLED materials. wikipedia.orgwikipedia.orgechemi.com |
| Catalysis | Ligand Precursor | Scaffold for chiral ligands in enantioselective catalysis; potential for creating sterically demanding catalysts. nih.govnih.gov |
| Mechanistic Studies | Mechanistic Probe | Used to study steric and electronic effects of substituents on reaction pathways and reactivity. nih.gov |
Future Research Directions and Emerging Paradigms in 6 Phenylnaphthalen 2 Ol Studies
Exploration of Sustainable and Biocatalytic Synthetic Approaches
The chemical industry's increasing focus on green chemistry is expected to heavily influence the future synthesis of 6-phenylnaphthalen-2-ol. Current synthetic routes often rely on traditional cross-coupling reactions, which may involve harsh conditions, expensive catalysts, and the generation of significant waste. Future research will likely pivot towards more sustainable alternatives.
Key Research Thrusts:
Green Solvents and Catalysts: Investigation into the use of greener solvents, such as ionic liquids or supercritical fluids, could drastically reduce the environmental impact of synthesis. Similarly, the development of highly efficient and recyclable catalysts, potentially based on earth-abundant metals, will be a priority.
Energy-Efficient Synthesis: Exploring photochemical or mechanochemical synthetic methods could lead to milder reaction conditions and reduced energy consumption compared to conventional thermal methods.
Biocatalysis: A particularly promising avenue is the use of enzymes or whole-organism biocatalysts. While specific biocatalytic routes to this compound are yet to be established, research on related aromatic compounds suggests significant potential. Enzymes such as laccases or peroxidases could be engineered to facilitate the key bond-forming steps in a highly selective and environmentally benign manner.
Table 7.1.1: Comparison of Potential Synthetic Approaches for this compound
| Feature | Traditional Synthesis (e.g., Suzuki Coupling) | Potential Sustainable Approach | Potential Biocatalytic Approach |
| Catalyst | Palladium-based complexes | Earth-abundant metal catalysts (e.g., Iron, Copper) | Engineered enzymes (e.g., Laccases) |
| Solvent | Organic solvents (e.g., Toluene, THF) | Green solvents (e.g., Water, Ionic Liquids) | Aqueous buffer solutions |
| Temperature | Often elevated temperatures (80-120 °C) | Room temperature or mild heating | Physiological temperatures (25-40 °C) |
| Byproducts | Stoichiometric amounts of inorganic salts | Reduced waste, recyclable catalyst | Minimal waste, biodegradable components |
| Selectivity | Good, but side reactions possible | High, with optimized catalyst design | Potentially very high (chemo-, regio-, stereo-selectivity) |
Advancements in in situ and Operando Spectroscopic Methodologies for Reaction Monitoring
Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing them. Future studies on the synthesis of this compound will increasingly employ advanced spectroscopic techniques that allow for real-time monitoring of reactions as they occur.
in situ Spectroscopy: Techniques like in situ Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products directly in the reaction vessel. This provides invaluable kinetic and mechanistic data without the need for quenching and sampling, which can perturb the reaction.
Operando Spectroscopy: Going a step further, operando spectroscopy combines in situ analysis with simultaneous measurement of catalytic activity. This is particularly powerful for heterogeneous catalysis, where it can correlate changes in the catalyst's structure or electronic state with its performance in real-time. For instance, operando X-ray Absorption Spectroscopy (XAS) could be used to probe the oxidation state of a metal catalyst during the formation of this compound.
These methods will be instrumental in identifying reaction bottlenecks, elucidating the role of transient intermediates, and optimizing reaction conditions for higher yield and purity.
Development of Machine Learning and AI-Driven Approaches in Phenylnaphthalenol Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. In the context of this compound and its derivatives, these computational tools offer powerful predictive capabilities.
Potential Applications:
Reaction Optimization: ML algorithms can be trained on existing reaction data to predict the optimal conditions (e.g., temperature, catalyst loading, reaction time) for synthesizing this compound, minimizing the need for extensive and costly trial-and-error experimentation.
Property Prediction: By learning from the structures and properties of known molecules, ML models can predict the physicochemical, electronic, and optical properties of novel this compound derivatives before they are even synthesized.
De Novo Design: Generative AI models can be employed to design entirely new molecules based on the this compound scaffold with desired, user-defined properties.
Table 7.3.1: Conceptual Framework for ML-Driven Research on this compound
| Research Phase | Machine Learning / AI Tool | Input Data | Predicted Output |
| Synthesis | Bayesian Optimization, Random Forest | Reactants, catalysts, solvents, temperatures, concentrations | Reaction yield, purity, selectivity |
| Property Prediction | Graph Neural Networks (GNNs), Quantitative Structure-Property Relationship (QSPR) models | Molecular structure (SMILES, molecular graphs) of derivatives | Electronic properties (HOMO/LUMO), solubility, thermal stability |
| New Molecule Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Desired property ranges | Novel chemical structures based on the phenylnaphthalenol scaffold |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique structure of this compound, featuring both a naphthalene (B1677914) core and a phenyl substituent, makes it an attractive building block for advanced functional materials. Future research will increasingly be characterized by collaborations between organic chemists and materials scientists.
This synergy will drive the incorporation of the this compound moiety into larger, more complex systems. For example, it could be used as a monomer for the synthesis of high-performance polymers with enhanced thermal stability and specific optical properties. Its rigid, planar structure could be exploited in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in liquid crystal displays. The hydroxyl group provides a convenient handle for further chemical modification, allowing the core structure to be tailored for specific material applications.
Computational Design of Phenylnaphthalenol-Based Functional Molecules
Parallel to experimental work, computational chemistry will play a pivotal role in the rational design of new functional molecules derived from this compound. Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 6-Phenylnaphthalen-2-ol, and how are they experimentally determined?
- Methodology :
- Melting Point/Boiling Point : Use differential scanning calorimetry (DSC) or capillary methods, referencing β-naphthol analogs (m.p. 123–124°C for naphthalen-2-ol ).
- Solubility : Conduct phase equilibria studies in polar (e.g., ethanol, water) and nonpolar solvents (e.g., hexane) .
- Spectroscopic Characterization :
- UV-Vis : Compare absorption maxima with naphthalen-2-ol derivatives (e.g., λmax ~275 nm for β-naphthol ).
- NMR : Analyze aromatic proton environments (e.g., 1H NMR shifts for naphthalen-2-ol derivatives in DMSO-d6 ).
- Safety : Follow protocols for handling phenolic compounds, including PPE (gloves, respirators) and waste disposal .
Q. What synthetic routes are reported for this compound, and how are purity and yield optimized?
- Methodology :
- Friedel-Crafts Alkylation : React naphthalen-2-ol with benzyl halides under AlCl3 catalysis. Monitor regioselectivity at the 6-position via TLC .
- Cross-Coupling : Use Suzuki-Miyaura reactions with 6-bromo-naphthalen-2-ol and phenylboronic acid (Pd catalysis). Compare yields under inert vs. aerobic conditions .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) .
- Table 1 : Synthetic Route Comparison
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts | AlCl3 | 65–70 | 90–95 | |
| Suzuki-Miyaura | Pd(PPh3)4 | 80–85 | ≥98 |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Systematic Review : Apply inclusion criteria from toxicological studies (e.g., Table C-1 in : species, exposure routes, health outcomes).
- Dose-Response Analysis : Compare EC50 values across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects .
- Mechanistic Studies : Use knockout models (e.g., CRISPR-Cas9) to validate molecular targets (e.g., antioxidant pathways ).
Q. What advanced spectroscopic techniques elucidate substituent effects on this compound’s electronic structure?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level and compare HOMO-LUMO gaps with experimental UV-Vis data .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (reference naphthalen-2-ol polymorphs ).
- Solid-State NMR : Probe π-π stacking interactions using 13C CP/MAS .
Q. How should experimental designs control for confounding variables in studying this compound’s antioxidant properties?
- Methodology :
- Positive/Negative Controls : Include ascorbic acid and BHT in DPPH/ABTS assays to validate assay conditions .
- Environmental Controls : Maintain inert atmospheres (N2/Ar) to prevent autoxidation during kinetic studies .
- Replication : Use triplicate runs with blinded data analysis to minimize bias .
Data Contradiction Analysis Framework
Identify Discrepancies : Compare reported logP values (experimental vs. computational).
Replicate Key Studies : Reproduce synthesis and bioassays under standardized conditions (e.g., pH 7.4, 25°C).
Meta-Analysis : Pool data from , and to assess effect size heterogeneity.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
